molecular formula C14H14N4O4 B4412719 8-(3-hydroxyphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(3-hydroxyphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B4412719
M. Wt: 302.29 g/mol
InChI Key: DNECZNRQYXUICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-hydroxyphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as CPT, is a synthetic compound that belongs to the family of purine analogues. CPT has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.

Mechanism of Action

8-(3-hydroxyphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its anti-cancer effects by inhibiting DNA topoisomerase I, an enzyme that is involved in DNA replication and transcription. This compound binds to the enzyme and prevents it from re-ligating DNA strands, leading to the accumulation of DNA breaks and ultimately causing cancer cell death. This compound also inhibits the activity of NF-κB, a transcription factor that is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. This compound has also been found to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

8-(3-hydroxyphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is highly insoluble in water, which can make it difficult to dissolve in cell culture media. This compound is also cytotoxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 8-(3-hydroxyphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the anti-inflammatory and anti-viral effects of this compound. Additionally, the combination of this compound with other anti-cancer agents is an area of research that holds promise for improving cancer treatment outcomes.

Scientific Research Applications

8-(3-hydroxyphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to have anti-inflammatory and anti-viral effects.

properties

IUPAC Name

8-(3-hydroxyphenoxy)-1,3,7-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c1-16-10-11(17(2)14(21)18(3)12(10)20)15-13(16)22-9-6-4-5-8(19)7-9/h4-7,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNECZNRQYXUICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1OC3=CC=CC(=C3)O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204391
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(3-hydroxyphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
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8-(3-hydroxyphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
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8-(3-hydroxyphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

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